

Head-to-head comparison of Jak-IN-31 and upadacitinib

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Compound of Interest

Compound Name: *Jak-IN-31*
Cat. No.: *B12381034*

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Head-to-Head Comparison: Jak-IN-31 vs. Upadacitinib

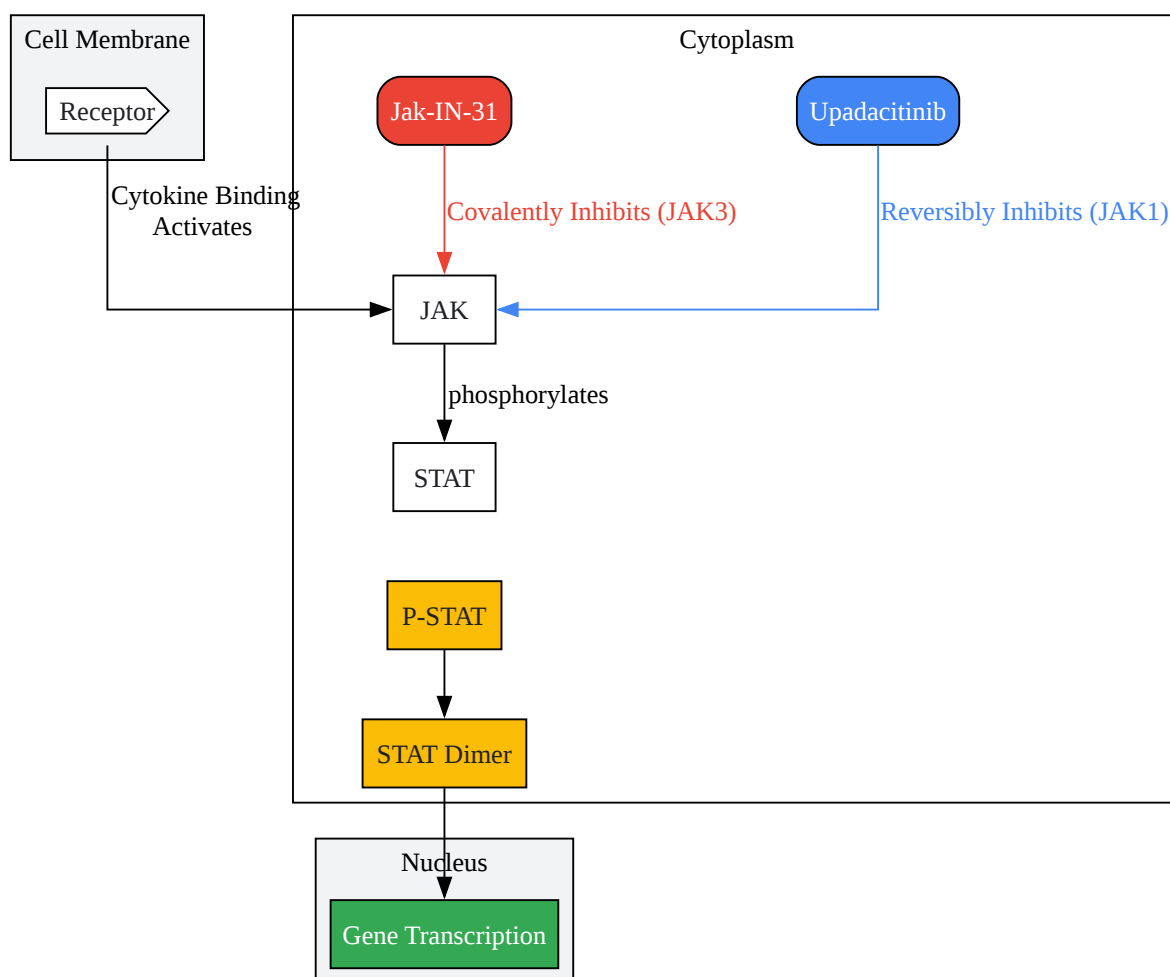
This guide provides a detailed comparison of the JAK inhibitor research probe, **Jak-IN-31**, and the clinically approved drug, upadacitinib. The comparison focuses on their biochemical and cellular activity, mechanism of action, and selectivity, supported by available experimental data. This document is intended for researchers, scientists, and professionals in drug development.

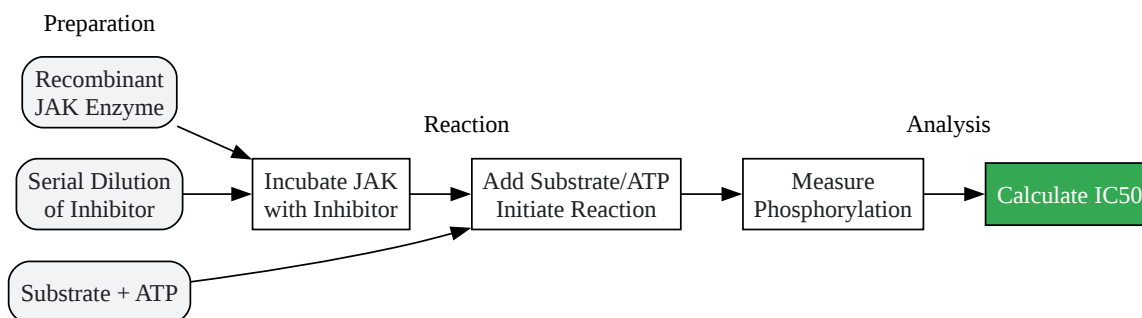
Overview and Mechanism of Action

Jak-IN-31 is a covalent inhibitor that demonstrates high selectivity for Janus kinase 3 (JAK3). Its mechanism involves the formation of a covalent bond with a specific cysteine residue (Cys-909) within the ATP-binding site of JAK3. This irreversible binding mode contributes to its high potency and selectivity.

Upadacitinib (also known as ABT-494) is a reversible, ATP-competitive inhibitor of Janus kinases, with a primary selectivity for JAK1. It is an orally administered drug approved for the treatment of several autoimmune and inflammatory conditions. Unlike **Jak-IN-31**, upadacitinib does not form a covalent bond with its target, and its binding is reversible.

A key distinction lies in their primary targets and modes of action. **Jak-IN-31** is a tool compound designed for selective, irreversible inhibition of JAK3 in research settings, while upadacitinib is a clinically validated, reversible inhibitor primarily targeting JAK1 for therapeutic use.





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